

Chemical Structure and Molecular Characterization of C-Gboxin

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Compound of Interest

Compound Name: C-Gboxin

Cat. No.: B1192491

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Chemical Identity & Physicochemical Properties

C-Gboxin is a dual-functionalized benzimidazolium derivative. It retains the core pharmacophore of Gboxin required for mitochondrial accumulation (positive charge and lipophilicity) but incorporates two critical moieties for target identification:

- **Photo-reactive Group:** Typically a diazirine moiety that forms a covalent bond with the target protein upon UV irradiation.
- **Click Handle:** A terminal alkyne group that allows for post-lysis conjugation with a fluorophore (e.g., Azide-Fluor) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Property	Data	Notes
Common Name	C-Gboxin	"C" denotes "Clickable/Crosslinking"
Parent Scaffold	Benzimidazolium	Cationic amphiphilic structure
Molecular Weight	627.53 g/mol	Significantly higher than Gboxin (~393 Da) due to functional tags
Target	Mitochondrial ATP Synthase ()	Specifically binds to subunits in the mitochondrial matrix
IC50 (GBM Cells)	~350 nM	Retains high potency comparable to Gboxin
Solubility	DMSO (Soluble), Water (Poor)	Requires organic co-solvent for stock preparation
Primary Application	Target Identification / Proteomics	Not intended for therapeutic dosing

Structural Comparison: Gboxin Family

To understand **C-Gboxin**, it is essential to contextualize it within the Gboxin development pipeline.

- Gboxin (Parent): The original hit. Unstable in plasma due to esterase activity.
 - Formula:
- S-Gboxin (Stable): The therapeutic lead. Ester replaced with an amide/stable linkage; fluorinated for metabolic stability.
 - Formula:
- **C-Gboxin** (Probe): The mechanistic tool.[\[1\]](#)

- Structural Modification: The N-alkyl side chain is extended to include the diazirine and alkyne functionalities.

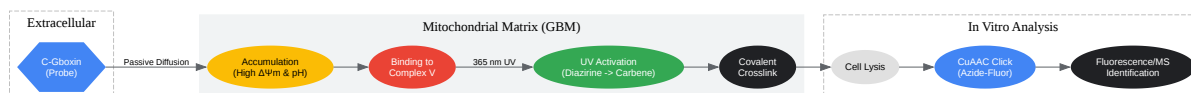
Mechanism of Action & Probe Workflow

C-Gboxin functions as a "trojan horse" probe. It accumulates in the mitochondrial matrix of Glioblastoma (GBM) cells due to their elevated mitochondrial membrane potential (

) and higher matrix pH.[2] Once inside, it binds to the OXPHOS complex.

The "Click-Map" Workflow:

- Equilibration: Live cells are treated with **C-Gboxin**. [3] It localizes to the mitochondria. [2][3][4]
- Crosslinking: Cells are exposed to UV light (365 nm). The diazirine group releases nitrogen (), generating a highly reactive carbene that covalently inserts into the nearest protein (ATP Synthase).
- Lysis & Click: Cells are lysed. The lysate is reacted with a fluorescent azide (e.g., TAMRA-Azide) or Biotin-Azide.
- Visualization: The target protein is visualized via SDS-PAGE (fluorescence scanning) or pulled down (streptavidin) for Mass Spectrometry.



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Caption: Workflow of **C-Gboxin** mediated target identification. The probe leverages mitochondrial potential for localization before covalent capture.

Experimental Protocol: C-Gboxin Labeling

Standard Operating Procedure for Target Verification in GBM Cells.

Reagents Required[5][1][6][7][8]

- **C-Gboxin** Stock: 10 mM in dry DMSO (Store at -80°C).
- Azide-Fluor: e.g., TAMRA-Azide or Alexa-647-Azide.
- Click Cocktail:
(1 mM), THPTA ligand (1 mM), Sodium Ascorbate (10 mM).
- Lysis Buffer: 1% NP-40 in PBS with protease inhibitors.

Step-by-Step Methodology

- Cell Seeding: Plate GBM cells (e.g., U87 or primary HTS spheres) to 80% confluency.
- Probe Incubation:
 - Treat cells with 1 μM **C-Gboxin** for 1–2 hours at 37°C.
 - Control: Treat a parallel plate with 10 μM Gboxin (parent) 30 mins prior to **C-Gboxin** to demonstrate competitive binding.
- UV Crosslinking:
 - Wash cells 2x with cold PBS.
 - Keep cells on ice. Irradiate with 365 nm UV light for 10–15 minutes.
 - Critical: Ensure the UV source is close (~5 cm) but prevent heating.
- Lysis & Click Reaction:
 - Lyse cells on ice for 20 mins. Clarify by centrifugation (14,000 x g, 10 mins).
 - Add Click Cocktail to the supernatant. Incubate for 1 hour at Room Temperature in the dark.

- Analysis:
 - Precipitate proteins (methanol/chloroform) to remove excess free fluorophore.
 - Resuspend in SDS loading buffer.
 - Run SDS-PAGE and scan for fluorescence.

Synthesis & Availability

C-Gboxin is not typically a catalog reagent for general purchase; it is a custom-synthesized tool compound.

- **Synthesis Route:** The synthesis follows the modular assembly of the benzimidazole core. The N-alkylation step uses a specialized linker containing the diazirine and alkyne groups rather than the simple ethyl/methyl groups of Gboxin.
- **Storage:** The diazirine group is light-sensitive. Store solid or solution strictly in the dark (amber vials/foil) at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester linkage.

References

- Shi, Y., Lim, S. K., Liang, Q., Iyer, S. V., Wang, H. Y., Wang, Z., ... & Parada, L. F. (2019).^[4] Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.^{[2][4][9][10][11][12]} *Nature*, 567(7748), 341–346.^[9]
- TargetMol Chemicals. (n.d.). **C-Gboxin** Product Data. TargetMol.
- MedChemExpress. (n.d.). S-Gboxin (Stable Analog) Product Information. MedChemExpress.

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Sources

- [1. Gboxin Induced Apoptosis and Ferroptosis of Cervical Cancer Cells by Promoting Autophagy-Mediated Inhibition of Nrf2 Signaling Under Low-Glucose Conditions | MDPI \[mdpi.com\]](#)
- [2. 2025-8193 \[excli.de\]](#)
- [3. saracatinib.info \[saracatinib.info\]](#)
- [4. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
- [7. Optimization of Precursor Synthesis Conditions of \(2S,4S\)4-\[18F\]FPArg and Its Application in Glioma Imaging - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Design, synthesis, and evaluation of positron emission tomography/fluorescence dual imaging probes for targeting facilitated glucose transporter 1 \(GLUT1\) - Organic & Biomolecular Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [9. medchemexpress.com \[medchemexpress.com\]](#)
- [10. medchemexpress.com \[medchemexpress.com\]](#)
- [11. medchemexpress.com \[medchemexpress.com\]](#)
- [12. Inhibition of mitochondrial translation suppresses glioblastoma stem cell growth - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Chemical Structure and Molecular Characterization of C-Gboxin\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1192491/docs#chemical-structure-and-molecular-characterization-of-c-gboxin\]](#)

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